molecular formula C20H26N2O6S B11159412 7-{2-hydroxy-3-[4-(methylsulfonyl)piperazin-1-yl]propoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-{2-hydroxy-3-[4-(methylsulfonyl)piperazin-1-yl]propoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11159412
M. Wt: 422.5 g/mol
InChI Key: KUGQMXMMPGHDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of these compounds, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the reductive amination of a chromen-2-one derivative with a piperazine derivative. One common method includes the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of the methanesulfonylpiperazine moiety, in particular, enhances its bioactivity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methylsulfonylpiperazin-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H26N2O6S/c1-29(25,26)22-9-7-21(8-10-22)12-14(23)13-27-15-5-6-17-16-3-2-4-18(16)20(24)28-19(17)11-15/h5-6,11,14,23H,2-4,7-10,12-13H2,1H3

InChI Key

KUGQMXMMPGHDEG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O

Origin of Product

United States

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